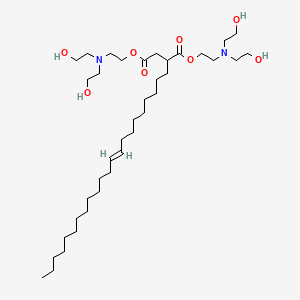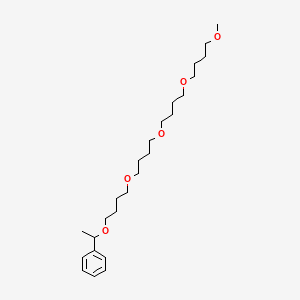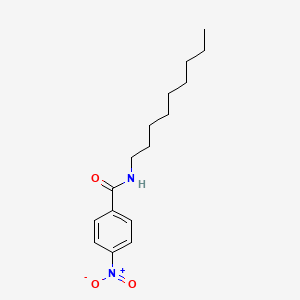
Benzamide, 4-nitro-N-nonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-nitro-N-nonyl- is an organic compound with the molecular formula C16H24N2O3 It is a derivative of benzamide, where the benzene ring is substituted with a nitro group at the 4-position and a nonyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines. For Benzamide, 4-nitro-N-nonyl-, the process can be carried out through the direct condensation of 4-nitrobenzoic acid with nonylamine. This reaction can be facilitated by using a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods: In an industrial setting, the production of benzamide derivatives can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors. The use of solid acid catalysts and ultrasonic irradiation can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Benzamide, 4-nitro-N-nonyl- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed:
Reduction: 4-amino-N-nonylbenzamide.
Substitution: Various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Benzamide, 4-nitro-N-nonyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of Benzamide, 4-nitro-N-nonyl- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the nonyl group can influence the compound’s hydrophobic interactions with biological membranes. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation.
Comparación Con Compuestos Similares
Benzamide: The simplest amide derivative of benzoic acid.
4-nitrobenzamide: Similar structure but without the nonyl group.
N-nonylbenzamide: Similar structure but without the nitro group.
Comparison: Benzamide, 4-nitro-N-nonyl- is unique due to the presence of both the nitro and nonyl groups, which confer distinct chemical and physical properties. The nitro group enhances its reactivity in redox reactions, while the nonyl group increases its hydrophobicity, affecting its solubility and interactions with biological membranes .
Propiedades
Número CAS |
64026-21-7 |
|---|---|
Fórmula molecular |
C16H24N2O3 |
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
4-nitro-N-nonylbenzamide |
InChI |
InChI=1S/C16H24N2O3/c1-2-3-4-5-6-7-8-13-17-16(19)14-9-11-15(12-10-14)18(20)21/h9-12H,2-8,13H2,1H3,(H,17,19) |
Clave InChI |
OOICWNIRPYHWDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)

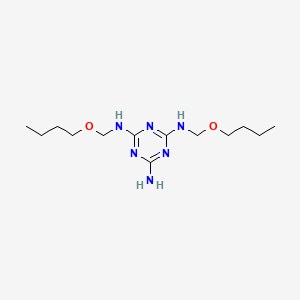
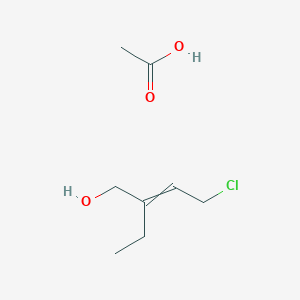
![2-[4-(2,2-Dibromocyclopropyl)phenoxy]oxane](/img/structure/B14485401.png)
![(E)-but-2-enedioic acid;11-[3-(diethylamino)propyl]-2,6,8,9-tetramethylpyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B14485404.png)
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)

![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)



